AZ-3

Description

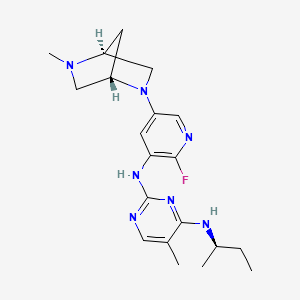

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28FN7 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C20H28FN7/c1-5-13(3)24-19-12(2)8-23-20(26-19)25-17-7-14(9-22-18(17)21)28-11-15-6-16(28)10-27(15)4/h7-9,13,15-16H,5-6,10-11H2,1-4H3,(H2,23,24,25,26)/t13-,15+,16+/m1/s1 |

InChI Key |

UPSHDXGMMFOWPL-KBMXLJTQSA-N |

Isomeric SMILES |

CC[C@@H](C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3C[C@@H]4C[C@H]3CN4C)F |

Canonical SMILES |

CCC(C)NC1=NC(=NC=C1C)NC2=C(N=CC(=C2)N3CC4CC3CN4C)F |

Origin of Product |

United States |

Foundational & Exploratory

AZD1222 Viral Vector Technology: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core viral vector technology behind AZD1222 (ChAdOx1 nCoV-19), the COVID-19 vaccine co-invented by the University of Oxford and its spin-out company, Vaccitech.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the vaccine's vector design, mechanism of action, manufacturing, and immunogenicity, supported by quantitative data and experimental protocols.

Core Technology: The ChAdOx1 Vector

AZD1222 is a replication-deficient chimpanzee adenoviral vector, ChAdOx1, which serves as a vehicle to deliver the genetic material of the SARS-CoV-2 spike (S) glycoprotein to human cells.[1][2] The use of a chimpanzee adenovirus is a strategic choice to circumvent pre-existing immunity to common human adenovirus serotypes, which could otherwise neutralize the vector and reduce vaccine efficacy.[3]

The ChAdOx1 vector is genetically engineered to be incapable of replication in human cells, ensuring its safety profile.[4] Key genes required for viral replication have been deleted. The vector contains the full-length genetic sequence of the SARS-CoV-2 spike protein. This genetic material is driven by a human cytomegalovirus major immediate early promoter to ensure robust expression of the spike protein in human cells following vaccination.

Mechanism of Action: Eliciting a Dual Immune Response

Upon intramuscular administration, the ChAdOx1 vector transduces host cells, primarily at the injection site and in draining lymph nodes. The genetic code for the SARS-CoV-2 spike protein is then transcribed and translated by the host cell machinery, leading to the production of the spike protein. This protein is then presented on the surface of the host cells, mimicking a natural viral infection and triggering a robust immune response.

AZD1222 is designed to induce both humoral and cellular immunity:

-

Humoral Immunity: The expressed spike protein stimulates B cells to produce neutralizing antibodies. These antibodies can bind to the spike protein of the actual SARS-CoV-2 virus, preventing it from entering and infecting human cells. Studies have shown that a single dose of AZD1222 induces spike and receptor-binding domain (RBD) antibodies, with a substantial increase in neutralizing antibody titres after a second dose. The antibody response is predominantly composed of IgG1 and IgG3 subclasses, which is indicative of a Th1-biased immune response.

-

Cellular Immunity: The vaccine also activates T cells, a critical component of the adaptive immune system. Antigen-presenting cells (APCs) process the spike protein and present its fragments to T helper (CD4+) cells and cytotoxic T (CD8+) cells. CD4+ T cells play a crucial role in orchestrating the overall immune response, including the activation of B cells. CD8+ T cells are capable of recognizing and eliminating host cells that are infected with the virus, thus helping to clear the infection. Clinical trials have demonstrated the induction of a Th1-biased response characterized by the secretion of interferon-gamma and tumor necrosis factor-alpha by CD4+ T cells.

Manufacturing Process

The manufacturing of AZD1222 follows a robust and scalable platform process for viral vector production. The process can be broadly divided into upstream and downstream operations.

-

Upstream Processing: This stage involves the large-scale culture of a specific human cell line (HEK293 cells) in bioreactors. These cells are then infected with the ChAdOx1 vector. The vector enters the cells and uses the cellular machinery to produce large quantities of new viral vectors containing the spike protein gene.

-

Downstream Processing: Once a sufficient quantity of the viral vector has been produced, the cells are harvested and lysed to release the vectors. A series of purification steps, including chromatography and filtration, are then employed to separate the viral vectors from cell debris and other impurities.

-

Fill-Finish: The purified and concentrated viral vector solution is then formulated with excipients to ensure its stability and is filled into vials for distribution. The vaccine can be stored, transported, and handled at normal refrigerated conditions (2-8 degrees Celsius/36-46 degrees Fahrenheit) for at least six months.

Quantitative Data from Clinical Trials

The clinical development program for AZD1222 involved several large-scale trials across the globe, including COV001 (Phase I/II in the UK), COV002 (Phase II/III in the UK), COV003 (Phase III in Brazil), and a Phase III trial in the US, Chile, and Peru.

Table 1: Vaccine Efficacy Data

| Trial/Analysis | Dosing Regimen | No. of Participants (Vaccine/Control) | Vaccine Efficacy (95% CI) |

| Pooled Analysis (UK & Brazil) | Two Standard Doses | 4,440 / 4,455 | 62.1% (41.0 - 75.7) |

| Low Dose / Standard Dose | 1,367 / 1,374 | 90.0% (67.4 - 97.0) | |

| Overall | 5,807 / 5,829 | 70.4% (54.8 - 80.6) | |

| US Phase III Trial | Two Standard Doses | 21,635 / 10,816 | 76% (68 - 82) against symptomatic COVID-19 |

| 100% against severe or critical disease and hospitalization | |||

| 85% (58 - 95) in adults 65 years and older |

Table 2: Immunogenicity Data - Humoral Response

| Study | Timepoint | Assay | Geometric Mean Titer (GMT) / Response |

| Phase I/II (Japan) | Day 57 (after 2 doses) | Neutralizing Antibody | Seroresponse rates: 67.5% (18-55 yrs), 60.3% (56-69 yrs), 50.0% (≥70 yrs) |

| Day 57 (after 2 doses) | Anti-Spike & Anti-RBD IgG | Seroresponse in all participants who received two doses | |

| Phase III (US, Chile, Peru) | Day 57 (28 days post 2nd dose) | Neutralizing Antibody (Ancestral) | GMT = 250.6 (95% CI: 234.9–267.4) |

| Day 57 (28 days post 2nd dose) | Anti-Spike IgG | GMT = 26,056.2 (95% CI: 24,676.7–27,510.9) AU/mL |

Table 3: Immunogenicity Data - Cellular Response

| Study | Timepoint | Assay | Response |

| Phase I/II (UK) | Peak at Day 14 (after 1 dose) | ELISpot | T-cell response induced in all participants, maintained for two months. |

| Phase 2/3 (COV002) | Day 56 (post 2nd dose) | Intracellular Cytokine Staining | Significant increase in total spike-specific Th1 and CD8+ T-cell responses in all age groups. |

| Day 56 (post 2nd dose) | Intracellular Cytokine Staining | Polyfunctional Th1 and CD8+ T-cells observed across all adult age groups. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of AZD1222.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Spike IgG

Objective: To quantify the concentration of IgG antibodies specific to the SARS-CoV-2 spike protein in serum samples.

Methodology:

-

Coating: 96-well microplates are coated with recombinant SARS-CoV-2 spike protein and incubated overnight.

-

Washing: Plates are washed to remove unbound antigen.

-

Blocking: A blocking buffer is added to prevent non-specific binding of antibodies.

-

Sample Incubation: Diluted serum samples from vaccinated individuals are added to the wells and incubated.

-

Washing: Plates are washed to remove unbound antibodies.

-

Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG secondary antibody is added, which binds to the captured spike-specific IgG.

-

Washing: Plates are washed to remove the unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody, resulting in a color change.

-

Detection: The optical density of each well is measured using a microplate reader. The concentration of anti-spike IgG in the samples is determined by comparing their optical densities to a standard curve generated with known concentrations of a monoclonal anti-spike antibody.

Microneutralization Assay (MNA)

Objective: To determine the titer of neutralizing antibodies in serum that can prevent viral infection of cells in vitro.

Methodology:

-

Serum Dilution: Serum samples are serially diluted in a 96-well plate.

-

Virus Incubation: A fixed amount of live SARS-CoV-2 is added to each well containing the diluted serum and incubated to allow antibodies to bind to the virus.

-

Cell Infection: A suspension of susceptible cells (e.g., Vero E6) is added to each well.

-

Incubation: The plates are incubated for several days to allow for viral infection and the development of cytopathic effects (CPE).

-

CPE Assessment: The wells are visually inspected for the presence of CPE. The neutralizing antibody titer is defined as the highest serum dilution that inhibits CPE in 50% of the wells (MNA50).

Ex-vivo Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

Objective: To quantify the frequency of antigen-specific T cells that secrete cytokines (e.g., IFN-γ) upon stimulation.

Methodology:

-

Plate Coating: 96-well ELISpot plates are coated with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated individuals are added to the wells.

-

Antigen Stimulation: The cells are stimulated with pools of overlapping peptides spanning the SARS-CoV-2 spike protein. A negative control (no peptide) and a positive control (mitogen) are also included.

-

Incubation: The plates are incubated to allow activated T cells to secrete cytokines, which are captured by the antibodies on the plate surface.

-

Washing: The cells are washed away.

-

Detection Antibody Incubation: A biotinylated anti-cytokine detection antibody is added, which binds to the captured cytokine.

-

Enzyme Conjugate Incubation: An enzyme-conjugated streptavidin is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate is added that is converted by the enzyme into an insoluble colored spot.

-

Spot Counting: The plates are washed and dried, and the number of spots in each well is counted using an automated ELISpot reader. Each spot represents a single cytokine-secreting T cell.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

Objective: To identify and quantify the phenotype and function of antigen-specific T cells at a single-cell level.

Methodology:

-

Cell Stimulation: PBMCs are stimulated with spike protein peptide pools in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside the cell.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T cell populations.

-

Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light. This allows for the simultaneous measurement of multiple parameters on individual cells, enabling the identification of cytokine-producing CD4+ and CD8+ T cells.

Conclusion

The AZD1222 vaccine, based on the ChAdOx1 viral vector platform, represents a significant achievement in vaccine development. Its ability to be manufactured at a large scale and its favorable storage requirements have made it a crucial tool in the global response to the COVID-19 pandemic. The core technology effectively utilizes a replication-deficient chimpanzee adenovirus to elicit a robust and dual immune response, targeting both humoral and cellular arms of the immune system. Extensive clinical trials have provided a wealth of quantitative data supporting its safety and efficacy in preventing COVID-19. The detailed experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this and other viral vector-based vaccines.

References

- 1. Immune correlates analysis of a phase 3 trial of the AZD1222 (ChAdOx1 nCoV-19) vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Cytokine Staining Protocol [anilocus.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | SARS-CoV-2 Spike Protein Expression In Vitro and Hematologic Effects in Mice Vaccinated With AZD1222 (ChAdOx1 nCoV-19) [frontiersin.org]

An In-depth Technical Guide to the ChAdOx1 nCoV-19 Genetic Sequence and Associated Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ChAdOx1 nCoV-19 vaccine, focusing on its core genetic components, and the experimental protocols utilized in its development and evaluation. The information is intended to serve as a detailed resource for professionals in the fields of virology, immunology, and vaccine development.

Genetic Composition of ChAdOx1 nCoV-19

The ChAdOx1 nCoV-19 vaccine is a replication-deficient simian adenoviral vector, specifically a Chimpanzee Adenovirus Y25 (ChAd-Y25), engineered to express the full-length spike (S) protein of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[1][2][3] The genetic stability and purity of the vaccine have been confirmed through advanced sequencing techniques.[1]

Adenoviral Vector Backbone

The backbone of the vaccine is derived from the Chimpanzee Adenovirus Y25, which has low seroprevalence in the human population, thereby minimizing pre-existing immunity that could neutralize the vector.[4] To render the virus replication-deficient and enhance its safety profile, significant modifications have been made to its genome:

-

E1 and E3 Region Deletion: The E1 and E3 genes, essential for viral replication, have been deleted. This deletion not only prevents the virus from replicating in host cells but also creates space for the insertion of the transgene cassette.

-

E4 Region Modification: To improve the yield of the viral vector during production, the E4 ORF4, ORF6, and ORF6/7 regions of the ChAd-Y25 have been replaced with their counterparts from human adenovirus 5 (HAdV-C5).

SARS-CoV-2 Spike Protein Transgene Cassette

The transgene inserted into the E1 locus of the ChAdOx1 vector encodes the full-length spike protein of the Wuhan-Hu-1 strain of SARS-CoV-2. Key features of the transgene cassette include:

-

Codon Optimization: The spike protein gene has been codon-optimized for optimal expression in human cells.

-

Tissue Plasminogen Activator (tPA) Signal Peptide: The N-terminus of the spike protein is fused with the signal peptide of the human tissue plasminogen activator (tPA). This sequence directs the synthesized spike protein to the cell surface, enhancing its presentation to the immune system.

The complete, annotated genetic sequence of the ChAdOx1 nCoV-19 vector has been determined by Radukic et al. (2021) through Nanopore sequencing of a vaccine dose. For the full sequence, researchers are directed to the supplementary materials of the aforementioned publication.

Experimental Protocols

This section details the key experimental methodologies employed in the construction, purification, and immunological assessment of the ChAdOx1 nCoV-19 vaccine.

Vector Construction

The construction of the ChAdOx1 nCoV-19 vector utilizes a shuttle plasmid system and Gateway recombination technology for the precise insertion of the spike protein transgene into the adenoviral backbone.

Protocol for Vector Construction using Gateway Recombination:

-

Shuttle Plasmid Preparation:

-

The codon-optimized SARS-CoV-2 spike protein gene with the N-terminal tPA signal sequence is synthesized.

-

This synthesized gene is cloned into a shuttle vector (e.g., pAdTrack-CMV) containing attB recombination sites flanking the insertion site. The shuttle vector also contains a promoter (e.g., CMV) and a polyadenylation signal to drive transgene expression.

-

-

BP Recombination Reaction:

-

An in vitro BP Clonase reaction is performed to recombine the attB sites on the shuttle vector with the attP sites on a donor vector (e.g., pDONR221), creating an entry clone containing the spike protein gene flanked by attL sites.

-

-

LR Recombination Reaction:

-

An LR Clonase reaction is then performed to recombine the attL sites of the entry clone with the attR sites of the destination vector, which is the ChAdOx1 backbone plasmid (e.g., pAdEasy-1). This reaction transfers the spike protein expression cassette into the adenoviral genome.

-

-

Transformation and Selection:

-

The resulting recombinant adenoviral plasmid is transformed into competent E. coli (e.g., DH5α) for amplification.

-

Positive clones are selected based on antibiotic resistance and confirmed by restriction enzyme digestion and sequencing.

-

Adenovirus Production and Purification

The recombinant ChAdOx1 nCoV-19 is produced in a packaging cell line that provides the E1 proteins in trans and is subsequently purified to a high degree.

Protocol for Adenovirus Production and Purification:

-

Transfection of Packaging Cells:

-

The verified recombinant adenoviral plasmid is linearized by PacI digestion to expose the inverted terminal repeats (ITRs).

-

The linearized plasmid is transfected into a packaging cell line, such as HEK293 cells, using a suitable transfection reagent.

-

-

Virus Amplification:

-

The transfected cells are cultured, allowing for the rescue and amplification of the recombinant adenovirus.

-

Successive rounds of infection of fresh packaging cells are performed to generate a high-titer viral stock.

-

-

Virus Harvest and Lysis:

-

Once a widespread cytopathic effect is observed, the cells and supernatant are harvested.

-

The cells are lysed through three cycles of freezing and thawing to release the viral particles.

-

The cell debris is removed by centrifugation.

-

-

Purification by Cesium Chloride (CsCl) Gradient Ultracentrifugation:

-

The cleared viral lysate is layered onto a discontinuous CsCl gradient (e.g., 1.25 g/mL and 1.45 g/mL layers).

-

Ultracentrifugation is performed at high speed (e.g., 35,000 rpm) for a sufficient duration (e.g., 2 hours) to separate the viral particles from cellular proteins and empty capsids.

-

The viral band, appearing as an opalescent layer at the interface of the two CsCl densities, is carefully collected.

-

-

Desalting:

-

The collected virus is desalted using dialysis or a desalting column to remove the CsCl.

-

Immunogenicity Assessment

The immunogenicity of the ChAdOx1 nCoV-19 vaccine is evaluated in preclinical animal models, typically mice, by measuring both humoral and cellular immune responses.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Spike IgG:

-

Plate Coating:

-

96-well microplates are coated with recombinant SARS-CoV-2 spike protein (e.g., 1-2 µg/mL in PBS) and incubated overnight at 4°C.

-

-

Blocking:

-

The plates are washed and blocked with a blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA) for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Serum samples from vaccinated and control animals are serially diluted in blocking buffer and added to the wells. The plates are incubated for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody is added to each well and incubated for 1 hour at room temperature.

-

-

Detection:

-

The plates are washed again, and a TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

-

The optical density is measured at 450 nm using a microplate reader.

-

Protocol for Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secreting T-Cells:

-

Plate Coating:

-

ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Splenocytes are isolated from vaccinated and control mice.

-

A defined number of splenocytes (e.g., 2.5 x 10⁵ cells/well) are plated in the coated wells.

-

The cells are stimulated with peptide pools spanning the SARS-CoV-2 spike protein (e.g., 1-2 µg/mL per peptide). A mitogen (e.g., Concanavalin A) is used as a positive control, and media alone serves as a negative control.

-

The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

The plates are washed to remove the cells, and a biotinylated anti-mouse IFN-γ detection antibody is added and incubated for 2 hours at room temperature.

-

After another wash, streptavidin-alkaline phosphatase is added and incubated for 1 hour.

-

The plates are washed, and a BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) substrate is added to develop the spots.

-

The reaction is stopped by washing with water. The plates are dried, and the spots, each representing an IFN-γ secreting cell, are counted using an ELISpot reader.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the ChAdOx1 nCoV-19 vaccine from various studies.

Table 1: Vaccine Efficacy

| Study Population | Vaccine Efficacy against Symptomatic COVID-19 (95% CI) | Reference |

| Pooled analysis of trials in the UK, Brazil, and South Africa | 70.4% (54.8% to 80.6%) | |

| Participants receiving two standard doses | 62.1% (41.0% to 75.7%) | |

| Efficacy against B.1.1.7 variant | 74.6% (41.6% to 88.9%) | Efficacy of ChAdOx1 nCoV-19 (AZD1222) vaccine against SARS-CoV-2 variant of concern 202012/01 (B.1.1.7): an exploratory analysis of a randomised controlled trial |

| Efficacy in individuals aged 18-55 years | 62.1% |

Table 2: Immunogenicity Data

| Assay | Metric | Result | Reference |

| Anti-Spike IgG ELISA | Geometric Mean Titer (GMT) 28 days post-boost | Significantly increased compared to pre-boost levels | |

| Neutralizing Antibody Assay | GMT 28 days post-dose 2 | Robust neutralizing antibody responses observed | |

| IFN-γ ELISpot | Median Spot Forming Cells (SFCs) per 10⁶ splenocytes (mice) | Strong T-cell responses induced | Robust SARS-CoV-2-specific T-cell immunity is maintained at 6 months following primary infection |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and logical relationships in the development and mechanism of action of the ChAdOx1 nCoV-19 vaccine.

Caption: Workflow for the construction of the ChAdOx1 nCoV-19 vector.

Caption: Simplified signaling pathway of the ChAdOx1 nCoV-19 vaccine's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. ChAdOx1 - Wikipedia [en.wikipedia.org]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. SARS-CoV-2 vaccine ChAdOx1 nCoV-19 infection of human cell lines reveals low levels of viral backbone gene transcription alongside very high levels of SARS-CoV-2 S glycoprotein gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

AZD1222 Spike Protein Construct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the design, expression, and immunogenicity of the spike (S) protein construct utilized in the AZD1222 (ChAdOx1 nCoV-19) vaccine. The information herein is curated for researchers, scientists, and professionals involved in vaccine development and immunology.

Core Construct Design: A Wild-Type Approach

The AZD1222 vaccine utilizes a replication-deficient chimpanzee adenovirus vector (ChAdOx1) to deliver the genetic sequence encoding the full-length spike protein of the ancestral Wuhan-Hu-1 strain of SARS-CoV-2.[1] A key feature of this construct is the inclusion of a tissue plasminogen activator (tPA) leader sequence at the N-terminus. This sequence directs the translated spike protein to the cell surface, ensuring its presentation to the host immune system.

Notably, the AZD1222 spike protein construct does not incorporate proline substitutions (e.g., 2P mutations) or other mutations designed to stabilize the protein in its prefusion conformation. This distinguishes it from several other COVID-19 vaccines that employ such stabilizing modifications. Despite the absence of these mutations, studies have demonstrated that the spike protein expressed from the ChAdOx1 vector is presented on the cell surface in its native-like, trimeric, prefusion conformation. This is crucial as the prefusion spike is the primary target of neutralizing antibodies.

Expression and Structural Integrity

Upon administration, the ChAdOx1 vector transduces host cells, leading to the transcription and translation of the spike protein gene. The tPA leader sequence guides the nascent polypeptide into the endoplasmic reticulum for proper folding and post-translational modifications.

Prefusion Conformation

Cryo-electron tomography (cryo-ET) studies have been instrumental in visualizing the expressed spike protein on the surface of transduced cells. These studies have confirmed that the AZD1222-expressed spike protein assembles into the native trimeric, prefusion conformation. This is a critical outcome, as the prefusion state displays the key epitopes for potent neutralizing antibody responses.

Glycosylation

The spike protein expressed by the AZD1222 vaccine undergoes complex post-translational modifications, including extensive glycosylation. Mass spectrometry-based glycan analysis has revealed that the glycosylation pattern of the vaccine-expressed spike protein closely mimics that of the native SARS-CoV-2 virus. This "glycan shield" is an important feature for presenting a conformationally relevant antigen to the immune system.

Functional Activity: ACE2 Receptor Binding

A critical functional attribute of the spike protein is its ability to bind to the human angiotensin-converting enzyme 2 (ACE2) receptor, which mediates viral entry into host cells. While specific quantitative binding affinity data (Kd values) for the AZD1222-expressed spike protein are not extensively published, qualitative and semi-quantitative studies have confirmed its ability to bind to the ACE2 receptor. This indicates that the expressed protein is correctly folded and presents a functional receptor-binding domain (RBD). The binding affinity of the wild-type SARS-CoV-2 spike protein to ACE2 is generally reported to be in the low nanomolar range.

Immunogenicity

Clinical trials have demonstrated that the AZD1222 vaccine elicits robust humoral and cellular immune responses against the SARS-CoV-2 spike protein.

Humoral Immunity

Vaccination with AZD1222 induces high titers of binding antibodies (IgG) against the spike protein and its RBD. Furthermore, it generates potent neutralizing antibodies that can block virus entry into cells.

| Study Population & Dose | Anti-Spike IgG Titer (ELISA Units) | Neutralizing Antibody Titer (PRNT50) | Reference |

| Healthy Adults (18-55 years), Single Dose, Day 28 | Median: 157 (IQR: 96-317) | 100% of participants had detectable titers | [2] |

| Healthy Adults (18-55 years), Two Doses, Day 42 | Median: 639 (IQR: 360-792) | N/A | [2] |

| Phase 3 Trial Participants, Two Doses, Day 57 | Geometric Mean: Higher in non-cases vs. breakthrough cases | Geometric Mean: Higher in non-cases vs. breakthrough cases | [3] |

Cellular Immunity

AZD1222 vaccination also induces a strong T-cell response, which is crucial for clearing infected cells and providing long-term immunity. Enzyme-linked immunosorbent spot (ELISpot) assays have been used to quantify the number of spike-specific T-cells.

| Study Population & Dose | Spike-Specific T-Cell Response (SFU/10^6 PBMCs) | Reference |

| Healthy Adults (18-55 years), Single Dose, Day 14 (Peak) | Median: 856 (IQR: 493-1802) | [2] |

| Healthcare Workers, Two Doses, 4 weeks post-2nd dose | Median (PITCH ELISpot): 167 (IQR: 75-284) |

Experimental Protocols

Western Blot for Spike Protein Expression

-

Cell Lysis: Transduced HEK293T cells are lysed to extract total protein.

-

SDS-PAGE: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the S1 and S2 subunits of the spike protein.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Surface Spike Expression

-

Cell Preparation: Transduced cells (e.g., HeLa) are harvested and washed.

-

Primary Antibody Staining: Cells are incubated with a primary antibody that recognizes the spike protein (e.g., convalescent serum or a specific monoclonal antibody).

-

Secondary Antibody Staining: Cells are washed and then incubated with a fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC).

-

Data Acquisition: Stained cells are analyzed using a flow cytometer to detect the fluorescent signal, indicating spike protein expression on the cell surface.

Cryo-Electron Tomography (Cryo-ET) of Spike Protein on Cell Surface

-

Sample Preparation: Cells grown on EM grids are transduced with the ChAdOx1 vector. The grids are then plunge-frozen in liquid ethane to vitrify the cells.

-

Data Collection: A series of 2D projection images of the frozen-hydrated cells are collected at different tilt angles using a transmission electron microscope (TEM) equipped with a cryo-stage.

-

Tomogram Reconstruction: The tilt-series images are computationally aligned and reconstructed to generate a 3D tomogram of the cell periphery.

-

Subtomogram Averaging: Sub-volumes containing individual spike proteins are extracted from the tomograms, aligned, and averaged to improve the signal-to-noise ratio and generate a 3D structure of the spike protein in its native context.

Site-Specific Glycan Analysis by Mass Spectrometry

-

Protein Digestion: The expressed spike protein is digested into smaller peptides using enzymes like trypsin.

-

Glycopeptide Enrichment: Glycopeptides are often enriched from the peptide mixture.

-

LC-MS/MS Analysis: The glycopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass of the peptides and their attached glycans, and fragmentation data provides sequence information for both the peptide and the glycan structure.

-

Data Analysis: Sophisticated software is used to identify the specific glycosylation sites and characterize the different glycan structures present at each site.

References

Immunogenicity of AZD1222 in Preclinical Animal Models: A Technical Overview

Gaithersburg, MD - Preclinical studies of the AstraZeneca COVID-19 vaccine, AZD1222 (ChAdOx1 nCoV-19), in various animal models have consistently demonstrated robust induction of both humoral and cellular immunity. These studies, forming the foundational evidence for its clinical development, have established the vaccine's ability to elicit strong neutralizing antibody and T-cell responses against SARS-CoV-2. This technical guide provides an in-depth summary of the key immunogenicity findings in animal models, detailed experimental protocols, and visual representations of the immunological pathways and experimental designs.

AZD1222 is a replication-deficient chimpanzee adenoviral vector that expresses the full-length spike (S) protein of the SARS-CoV-2 virus.[1][2] This vector serves as a vehicle to deliver the genetic instructions for the spike protein to the host's cells, triggering an immune response.

Quantitative Immunogenicity Data

The immunogenicity of AZD1222 has been evaluated in a range of animal models, including mice, non-human primates (NHPs), pigs, and hamsters. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Humoral Immune Responses in Mice

| Mouse Strain | Dosing Regimen | Assay | Peak Antibody Titer (Geometric Mean Titer - GMT) | Neutralizing Antibody Titer (GMT) | Reference |

| BALB/c | Single Dose | Anti-S IgG ELISA | Not explicitly quantified in abstracts | Not explicitly quantified in abstracts | [3] |

| C57BL/6 | Single Dose | Anti-S IgG ELISA | Not explicitly quantified in abstracts | Not explicitly quantified in abstracts | [4] |

| Aged (22-month-old) | Single Dose | Anti-S IgG ELISA | Reduced compared to young mice | Impaired germinal center response | [5] |

| Aged (22-month-old) | Prime-Boost | Anti-S IgG ELISA | Enhanced germinal center response | Enhanced neutralizing antibody titer |

Table 2: Cellular Immune Responses in Mice

| Mouse Strain | Dosing Regimen | Assay | T-Cell Response | Reference |

| BALB/c | Single Dose | IFN-γ ELISpot | Robust IFN-γ production | |

| C57BL/6 | Single Dose | IFN-γ ELISpot | Broad T-cell responses | |

| 3-month-old | Single Dose | Flow Cytometry | Polyfunctional Th1 and CD8+ T-cells | |

| Aged (22-month-old) | Single Dose | Flow Cytometry | Impaired spike-specific CD8+ T-cells secreting granzyme B | |

| Aged (22-month-old) | Prime-Boost | Flow Cytometry | Boosted numbers of granzyme B producing CD8+ T-cells |

Table 3: Immunogenicity in Non-Human Primates (Rhesus Macaques)

| Dosing Regimen | Assay | Peak Antibody Titer (GMT) | Neutralizing Antibody Titer (GMT) | T-Cell Response | Reference |

| Single Dose | ELISA, Neutralization Assay | Robust humoral response | Protective against pneumonia | Cellular immune response induced | |

| Prime-Boost (Day 0, 28) | Not specified | Not explicitly quantified in abstracts | Not explicitly quantified in abstracts | Not explicitly quantified in abstracts | |

| Intranasal | ELISA, Neutralization Assay | High levels of antibodies in blood | Reduced virus in nasal swabs and lung tissue | Not explicitly quantified in abstracts |

Table 4: Immunogenicity in Other Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Pigs | Single Dose | Induced antigen-specific antibody and T-cell responses | |

| Pigs | Prime-Boost | Significantly greater antibody response, particularly neutralizing antibodies | |

| Syrian Hamsters | Intranasal | High levels of antibodies in blood | Protected from serious disease, less infectious virus in nasal passages |

Key Experimental Methodologies

The assessment of AZD1222's immunogenicity in animal models relied on a suite of standardized immunological assays. The following provides an overview of the core experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the concentration of SARS-CoV-2 spike protein-specific antibodies in serum.

Protocol:

-

Coating: 96-well microplates are coated with recombinant SARS-CoV-2 full-length spike protein or its receptor-binding domain (RBD) and incubated overnight at 4°C.

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

-

Blocking: A blocking buffer (e.g., PBS with 5% non-fat milk) is added to each well and incubated to prevent non-specific binding of antibodies.

-

Sample Incubation: Serial dilutions of serum samples from vaccinated and control animals are added to the wells and incubated.

-

Washing: Plates are washed to remove unbound antibodies.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG) is added to each well and incubated.

-

Washing: Plates are washed to remove unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The HRP enzyme catalyzes a color change.

-

Stopping Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

-

Data Acquisition: The optical density (OD) is measured using a microplate reader at a specific wavelength. Antibody titers are calculated based on the dilution that gives a signal above a pre-defined cut-off.

Pseudovirus Neutralization Assay (pVNT)

Objective: To determine the functional ability of antibodies in the serum to inhibit viral entry into cells.

Protocol:

-

Cell Seeding: A suitable cell line expressing the ACE2 receptor (e.g., HEK293T-ACE2) is seeded in 96-well plates.

-

Serum Dilution: Serum samples are serially diluted.

-

Virus-Serum Incubation: The diluted serum is incubated with a known amount of a pseudovirus (e.g., a lentivirus) expressing the SARS-CoV-2 spike protein.

-

Infection: The serum-virus mixture is added to the seeded cells and incubated to allow for viral entry.

-

Readout: After a defined incubation period, the level of infection is quantified. This is often done by measuring the expression of a reporter gene (e.g., luciferase) incorporated into the pseudovirus genome.

-

Data Analysis: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that causes a 50% reduction in reporter gene expression (IC50).

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

Objective: To quantify the number of antigen-specific T-cells that secrete a specific cytokine (e.g., IFN-γ).

Protocol:

-

Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from vaccinated and control animals.

-

Cell Stimulation: The cells are added to the coated wells and stimulated with pools of peptides spanning the SARS-CoV-2 spike protein. A positive control (e.g., a mitogen) and a negative control (medium only) are included.

-

Incubation: The plates are incubated in a CO2 incubator to allow for cytokine secretion.

-

Washing and Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-HRP conjugate.

-

Substrate Addition: A precipitating substrate is added, which forms a spot at the location where the cytokine was secreted.

-

Spot Counting: The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million cells.

Visualizing the Process

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action for the AZD1222 vaccine.

Caption: General workflow for assessing vaccine immunogenicity in animal models.

References

- 1. Evaluation of the immunogenicity of prime-boost vaccination with the replication-deficient viral vectored COVID-19 vaccine candidate ChAdOx1 nCoV-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. news-medical.net [news-medical.net]

Preclinical Safety Profile of AZD1222: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety data for AZD1222 (ChAdOx1 nCoV-19), the adenovirus-vectored vaccine against COVID-19. The information collated herein is derived from publicly available regulatory documents and scientific publications, offering insights into the toxicology, biodistribution, and developmental and reproductive safety of the vaccine candidate in non-clinical animal models.

Executive Summary

Preclinical safety evaluation of AZD1222 was conducted in line with international regulatory guidelines, primarily utilizing mouse models. The data package supported the progression of the vaccine into clinical trials and its subsequent authorization. Key findings from these studies indicate a favorable safety profile, with the majority of observations being localized, transient, and consistent with the expected immunological response to a vaccine. No evidence of systemic toxicity, adverse effects on fertility or development, or genotoxicity was observed. The vaccine vector was found to be largely confined to the injection site with limited and transient distribution to other tissues.

Toxicology Studies

Repeat-dose toxicity studies were conducted to evaluate the potential adverse effects of AZD1222 following multiple administrations. These studies were performed in compliance with Good Laboratory Practice (GLP).

Experimental Protocol: Repeat-Dose Toxicity in Mice

A repeat-dose toxicity study was conducted in mice to assess the safety of AZD1222.

-

Animal Model: CD-1 Mice.[1]

-

Dosage and Administration: Intramuscular (IM) injection. While specific dose levels are not publicly detailed, studies were conducted using the intended clinical dose.

-

Study Design: The study included a main study phase with repeated vaccine administration and a recovery phase to assess the reversibility of any findings.[2]

-

Parameters Monitored:

-

Clinical observations (daily)

-

Body weight and food consumption

-

Hematology

-

Clinical chemistry

-

Gross pathology at necropsy

-

Histopathology of a comprehensive list of tissues

-

Summary of Findings

The repeat-dose toxicity study in mice revealed no adverse findings related to the administration of AZD1222.[3] The observed changes were consistent with the expected pharmacological effect of a vaccine, primarily a localized inflammatory response at the injection site.

Table 1: Summary of Repeat-Dose Toxicity Findings in Mice

| Parameter | Observation | Interpretation |

| Local Tolerance | Mononuclear and/or mixed cell inflammation at the injection site and adjacent sciatic nerve.[2] | Non-adverse, expected inflammatory response to IM injection of a vaccine. Findings were reversible.[2] |

| Systemic Toxicity | No evidence of systemic toxicity. | The vaccine was well-tolerated systemically. |

| Hematology | Minor, transient changes consistent with an immune response. | Expected pharmacological effect. |

| Clinical Chemistry | No clinically relevant changes. | No evidence of organ toxicity. |

| Gross Pathology | No significant findings. | No macroscopic abnormalities observed. |

| Histopathology | Findings limited to the injection site and draining lymph nodes, consistent with an immune response. | No evidence of toxicity in other organs. |

Biodistribution

A single-dose biodistribution study was performed in mice to determine the distribution and persistence of the AZD1222 vector DNA in various tissues.

Experimental Protocol: Biodistribution in Mice

-

Animal Model: CD-1 mice (80 male, 80 female).

-

Dosage and Administration: A single intramuscular injection of AZD1222.

-

Study Design: Tissues were collected at multiple time points up to 29 days post-administration.

-

Methodology: Vector DNA levels were quantified using a validated quantitative polymerase chain reaction (qPCR) assay.

-

Tissues Analyzed: Blood, feces, brain, spinal cord, reproductive tissues, liver, spleen, bone marrow, and injection site muscle and sciatic nerve.

Summary of Findings

The biodistribution of AZD1222 was largely localized to the injection site, with rapid clearance from the body.

Table 2: Biodistribution of AZD1222 Vector DNA in Mice Following a Single Intramuscular Injection

| Tissue | Findings |

| Injection Site | Highest levels of vector DNA detected, with a significant decrease over 29 days, indicating clearance. |

| Sciatic Nerve (proximal to injection site) | Low levels of vector DNA detected, likely due to proximity to the injection site. |

| Liver, Spleen, Bone Marrow | Low and transient levels of vector DNA observed, consistent with clearance by the reticuloendothelial system. |

| Blood, Brain, Spinal Cord, Reproductive Tissues | No quantifiable levels of AZD1222 vector DNA were detected. |

| Feces | No quantifiable concentrations, with the exception of one sample at Day 2. |

Developmental and Reproductive Toxicity (DART)

A DART study was conducted in female mice to evaluate the potential effects of AZD1222 on fertility, embryo-fetal development, and postnatal development.

Experimental Protocol: DART Study in Mice

-

Animal Model: Female CD-1 mice.

-

Study Design: The study was conducted in two phases: an embryofetal development (EFD) phase and a littering phase for postnatal assessment.

-

Dosage and Administration: Intramuscular injections were administered prior to mating and during gestation.

-

Parameters Evaluated (EFD Phase): Female mating, fertility, pregnancy, implantation, and in-utero embryofetal morphological development.

-

Parameters Evaluated (Littering Phase): Parturition, pup survival, and physical development.

Summary of Findings

The DART study did not reveal any vaccine-related adverse effects on female fertility or on embryo-fetal or postnatal development.

Table 3: Summary of Developmental and Reproductive Toxicity Findings in Mice

| Parameter | Finding |

| Female Fertility | No vaccine-related effects on mating or fertility indices. |

| Embryo-fetal Survival and Development | No adverse effects on fetal survival or external, visceral, or skeletal findings. |

| Pup Survival and Postnatal Development | No vaccine-related effects on pup survival or physical development. |

| Maternal and Pup Immunogenicity | Antibody responses were observed in dams, with evidence of placental and lactational transfer of antibodies to fetuses and pups. |

Genotoxicity and Carcinogenicity

Genotoxicity and carcinogenicity studies were not performed for AZD1222. This is in accordance with regulatory guidelines for vaccines, as the components are not expected to have genotoxic or carcinogenic potential.

Visualizations

Experimental Workflows

Caption: Experimental workflows for preclinical repeat-dose toxicity and biodistribution studies of AZD1222.

Signaling Pathways

Caption: Simplified signaling pathways involved in the immune response to AZD1222.

Conclusion

The preclinical safety data for AZD1222, derived from studies in mice, demonstrate a safety profile that supported its clinical development. The findings were characterized by localized and transient inflammatory responses at the injection site, consistent with the expected mechanism of action for a vaccine. There was no evidence of systemic toxicity, and the vaccine vector showed limited and transient biodistribution. Furthermore, no adverse effects on female fertility or developmental and reproductive outcomes were observed. These non-clinical data, in conjunction with the extensive clinical trial data, have established the safety of AZD1222 for human use.

References

An In-depth Technical Guide to the Molecular Structure of the AZD1222 (ChAdOx1 nCoV-19) Vaccine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AZD1222 vaccine, co-invented by the University of Oxford and its spin-out company, Vaccitech, is a critical tool in the global effort to combat the COVID-19 pandemic.[1] This document provides a comprehensive technical overview of the molecular structure of AZD1222, intended for an audience with a strong background in molecular biology, virology, and vaccine development. It details the design of the chimpanzee adenovirus vector (ChAdOx1), the specifics of the encoded severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike (S) protein, and the biophysical characteristics of the expressed antigen. Furthermore, this guide outlines key experimental protocols used in the characterization of the vaccine's molecular components and presents this information through structured data tables and logical diagrams to facilitate a deeper understanding of its design and function.

The ChAdOx1 Vector: A Modified Chimpanzee Adenovirus

The foundation of the AZD1222 vaccine is the ChAdOx1 vector, a replication-deficient chimpanzee adenovirus.[1] This vector was selected to circumvent pre-existing immunity in the human population to common human adenovirus serotypes, which could otherwise neutralize the vector and diminish the vaccine's efficacy.[2]

Genetic Modifications of the ChAdOx1 Vector

The ChAdOx1 vector is derived from chimpanzee adenovirus serotype Y25.[2] To render it replication-incompetent and to accommodate the SARS-CoV-2 S-gene insert, the E1 and E3 regions of the adenoviral genome have been deleted.[3] The E1 deletion is critical for preventing the virus from replicating in human cells. The E3 gene products are primarily involved in evading the host immune response, and their removal does not impact virus production in vitro. To enhance the vector's yield during manufacturing, the native E4 orf4, orf6, and orf6/7 genes have been replaced with their counterparts from human adenovirus 5 (HAdV-C5).

The SARS-CoV-2 Spike Protein Antigen

AZD1222 is designed to elicit an immune response against the SARS-CoV-2 spike protein, the key viral protein mediating entry into host cells.

The Unmodified, Full-Length Spike Protein

Unlike some other COVID-19 vaccines that utilize a modified, pre-fusion stabilized spike protein, AZD1222 encodes the full-length, wild-type SARS-CoV-2 spike protein. The rationale for this approach is to present the immune system with the spike protein in its native conformation, as it would appear on the surface of the actual virus. Studies have confirmed that the spike protein expressed from the ChAdOx1 vector assembles into the native-like trimeric, pre-fusion conformation on the cell surface.

The Spike Protein Expression Cassette

The genetic material encoding the SARS-CoV-2 spike protein is inserted into the E1 deletion site of the ChAdOx1 vector. The expression of the spike protein is driven by a strong promoter to ensure high levels of antigen production in transduced cells. The key components of the expression cassette are:

-

Promoter: A modified human cytomegalovirus (CMV) major immediate early promoter is used to drive high-level transcription of the spike protein gene.

-

Leader Sequence: A tissue plasminogen activator (tPA) leader sequence is included at the 5' end of the spike protein gene to direct the expressed protein to the secretory pathway, facilitating its presentation on the cell surface.

-

Polyadenylation Signal: A bovine growth hormone (BGH) polyadenylation signal is located at the 3' end of the gene to ensure proper termination of transcription and enhance mRNA stability.

Quantitative Data Summary

The following tables summarize key quantitative data related to the AZD1222 vaccine's molecular and structural components.

| Parameter | Value | Reference |

| Vector Type | Replication-deficient chimpanzee adenovirus (ChAdOx1) | |

| Adenovirus Serotype | Y25 | |

| Viral Particles per Dose | ~5 x 10¹⁰ | |

| Encoded Antigen | Full-length, wild-type SARS-CoV-2 Spike Protein | |

| Spike Protein Length | 1273 amino acids |

Table 1: Key Molecular Components of the AZD1222 Vaccine

| Component | Description | Reference |

| Promoter | Modified human cytomegalovirus (CMV) major immediate early promoter | |

| Leader Sequence | Tissue plasminogen activator (tPA) leader sequence | |

| Polyadenylation Signal | Bovine growth hormone (BGH) polyadenylation signal |

Table 2: Genetic Elements of the Spike Protein Expression Cassette

Experimental Protocols

The characterization of the AZD1222 vaccine's molecular structure relies on a variety of established experimental techniques. Detailed methodologies for key experiments are provided below.

Production of Spike Protein from ChAdOx1 nCoV-19 Infected Cells

This protocol describes the production of SARS-CoV-2 spike protein from cells infected with the AZD1222 vaccine for subsequent analysis.

-

Cell Culture: Culture human embryonic kidney (HEK) 293F cells in a suitable expression medium to a density of 1 x 10⁶ cells/mL.

-

Infection: Infect the HEK293F cells with ChAdOx1 nCoV-19 at a multiplicity of infection (MOI) of approximately 1 viral particle per cell.

-

Incubation: Incubate the infected cells at 37°C for 48 hours.

-

Cell Lysis: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8, 150 mM NaCl, 0.5% IGEPAL, 0.25% sodium deoxycholate, 0.1% sodium dodecyl sulfate, 1 mM EDTA) followed by sonication.

-

Supernatant Collection: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble spike protein.

Western Blot Analysis of Spike Protein Expression

This protocol is used to detect the expression and cleavage of the SARS-CoV-2 spike protein in infected cells.

-

Sample Preparation: Prepare protein lysates from HEK293F cells infected with ChAdOx1 nCoV-19 as described in section 5.1.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the S1 and S2 subunits of the SARS-CoV-2 spike protein (e.g., polyclonal rabbit anti-S1 and anti-S2 antibodies).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry (FACS) Analysis for Cell Surface Spike Expression

This protocol is used to confirm the expression of the spike protein on the surface of cells infected with AZD1222.

-

Cell Infection: Infect HeLa S3 cells with ChAdOx1 nCoV-19 at a multiplicity of infection (MOI) of 10.

-

Incubation: Incubate the infected cells for 48 hours.

-

Staining: Stain the cells with primary antibodies or molecules that bind to the spike protein, such as pooled sera from immunized mice, human monoclonal antibodies specific for different spike protein domains, or recombinant ACE2 protein.

-

Secondary Staining: Wash the cells and stain with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).

-

Analysis: Analyze the cells using a flow cytometer to detect the fluorescence signal, which indicates the presence of the spike protein on the cell surface.

Cryo-Electron Tomography (Cryo-ET) of Expressed Spike Protein

While a detailed step-by-step protocol is not available in the provided search results, the general methodology for visualizing the structure of the spike protein on the cell surface is as follows:

-

Cell Culture and Infection: U2OS or HeLa cells are chosen for their thin peripheries, making them suitable for cryo-ET analysis. The cells are infected with ChAdOx1 nCoV-19.

-

Vitrification: The infected cells are rapidly frozen in liquid ethane to preserve their native structure in a vitreous, ice-free state.

-

Data Collection: Tilt series of images are collected using a transmission electron microscope equipped with a cryogenic stage.

-

Tomogram Reconstruction: The tilt series are computationally aligned and reconstructed to generate three-dimensional tomograms of the cell periphery.

-

Subtomogram Averaging: Individual spike protein particles are identified in the tomograms, extracted, and averaged to improve the signal-to-noise ratio and generate a high-resolution 3D structure of the spike protein in its native context on the cell surface.

Visualizations of Molecular Pathways and Workflows

The following diagrams illustrate key processes related to the AZD1222 vaccine's mechanism of action and experimental characterization.

Caption: Cellular mechanism of action for the AZD1222 vaccine.

Caption: Experimental workflow for spike protein characterization.

References

AZD1222-Mediated Immunity: A Technical Guide to T-Cell and B-Cell Response Induction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular and humoral immune responses elicited by the AZD1222 (ChAdOx1 nCoV-19) vaccine. The document summarizes key quantitative data, details experimental methodologies for assessing immunogenicity, and visualizes the core biological pathways and laboratory workflows.

Core Immunological Response to AZD1222

AZD1222, a replication-deficient simian adenoviral vector expressing the full-length SARS-CoV-2 spike protein, induces a robust and multifaceted immune response.[1] This response is characterized by a strong T-helper 1 (Th1) biased T-cell activation and the production of high-titer neutralizing antibodies.[2][3]

T-Cell Response

Vaccination with AZD1222 elicits both CD4+ and CD8+ T-cell responses. The CD4+ T-cell response is predominantly of the Th1 phenotype, characterized by the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2] This Th1-skewed response is crucial for orchestrating an effective antiviral immunity, including the activation of cytotoxic T-lymphocytes and providing help to B-cells for antibody production.[3] Polyfunctional CD4+ and CD8+ T-cells, capable of producing multiple cytokines, are also induced and are believed to contribute to long-term protection.

B-Cell Response

The humoral immune response following AZD1222 vaccination is marked by the production of spike protein-specific antibodies, with a predominance of IgG1 and IgG3 subclasses. A significant proportion of these antibodies are neutralizing, effectively blocking viral entry into host cells. The vaccine also induces memory B-cells, which are critical for a rapid and robust antibody response upon subsequent exposure to the virus.

Quantitative Analysis of Immune Responses

The following tables summarize the quantitative data on T-cell and B-cell responses to AZD1222 from various clinical studies.

Table 1: T-Cell Responses Following AZD1222 Vaccination

| Assay Type | Analyte | Cohort | Timepoint | Median Response | Unit | Reference |

| ELISpot | Spike-specific T-cells | Adults (18-55 years) | Day 14 post-dose 1 | 856 | Spot-forming cells per million PBMCs | |

| Flow Cytometry | Spike-specific CD4+ T-cells producing IFN-γ, IL-2, or TNF | Adults (18-55 years) | Day 28 post-dose 2 | 0.02 | % of CD4+ T-cells | |

| Flow Cytometry | Spike-specific CD8+ T-cells producing IFN-γ, IL-2, or TNF | Adults (18-55 years) | Day 28 post-dose 2 | Not specified | % of CD8+ T-cells | |

| Flow Cytometry | Spike-specific CD4+ T-cells (Any response) | All ages | Illness Day 1 (Breakthrough) | ~0.2 | % of CD4+ T-cells | |

| Flow Cytometry | Spike-specific CD8+ T-cells (Any response) | All ages | Illness Day 1 (Breakthrough) | ~0.1 | % of CD8+ T-cells |

Table 2: B-Cell and Antibody Responses Following AZD1222 Vaccination

| Assay Type | Analyte | Cohort | Timepoint | Median/Geometric Mean Titer (GMT) | Unit | Reference |

| ELISA | Anti-spike IgG | Adults (18-55 years) | Day 28 post-dose 2 | 639 | ELISA units (EU) | |

| Neutralization Assay | Neutralizing antibodies (MNA80) | Adults (18-55 years) | Day 28 post-dose 1 | Not specified (91% responders) | Titer | |

| Neutralization Assay | Neutralizing antibodies (PRNT50) | Adults (18-55 years) | Day 28 post-dose 1 | Not specified (100% responders) | Titer | |

| Neutralization Assay | Neutralizing antibodies | Healthcare Workers | 2 weeks post-dose 2 | ~90 | % Inhibition | |

| ELISA | Anti-RBD IgG | Healthcare Workers | 4 weeks post-dose 2 | 747.0 | U/mL | |

| ELISA | Anti-RBD IgG | Adults | 3-7 weeks post-dose 2 | 100.1 | binding international units (bIU)/mL | |

| Neutralization Assay | Neutralizing antibodies | Adults | Day 57 post-dose 2 | 250.6 | GMT |

Table 3: Memory B-Cell Responses Following AZD1222 Vaccination

| Assay Type | Analyte | Cohort | Timepoint | Median Frequency | Unit | Reference |

| ELISpot | Spike-specific Memory B-cells | Vaccinated Individuals | Not specified | Lower than in breakthrough cases | % of total IgG-secreting B-cells | |

| Flow Cytometry | Spike-specific IgG+ Memory B-cells | Previously Infected & Vaccinated | Post-vaccination | Increased | % of B-cells |

Experimental Protocols

Detailed methodologies for the key assays used to characterize the immune response to AZD1222 are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

This assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).

-

Cell Stimulation: PBMCs are added to the wells at a concentration of 2-4 x 10^5 cells/well and stimulated with pools of overlapping peptides spanning the SARS-CoV-2 spike protein sequence. A positive control (e.g., phytohemagglutinin) and a negative control (e.g., DMSO) are included.

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-alkaline phosphatase conjugate.

-

Development: A substrate is added to visualize the spots, where each spot represents a cytokine-secreting cell.

-

Analysis: Spots are counted using an automated ELISpot reader. The number of antigen-specific T-cells is calculated by subtracting the negative control counts from the stimulated well counts.

Intracellular Cytokine Staining (ICS) by Flow Cytometry for T-Cell Phenotyping

ICS allows for the characterization of T-cell subsets and their cytokine production profile at a single-cell level.

-

Cell Stimulation: PBMCs are stimulated with spike peptide pools in the presence of a protein transport inhibitor (e.g., Brefeldin A) and co-stimulatory molecules (e.g., anti-CD28/CD49d) for 6-12 hours.

-

Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell populations (e.g., CD3, CD4, CD8). A viability dye is included to exclude dead cells.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Data Acquisition: Samples are acquired on a multicolor flow cytometer.

-

Data Analysis: A sequential gating strategy is applied to identify CD4+ and CD8+ T-cell populations and then to quantify the percentage of cells expressing specific cytokines in response to stimulation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

ELISA is used to quantify the concentration of spike-specific antibodies in serum or plasma.

-

Plate Coating: High-binding 96-well plates are coated with recombinant SARS-CoV-2 spike protein or its receptor-binding domain (RBD).

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).

-

Sample Incubation: Serially diluted serum or plasma samples are added to the wells and incubated.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for human IgG is added.

-

Development: A TMB substrate is added, and the reaction is stopped with a stop solution.

-

Readout: The optical density is measured at 450 nm using a microplate reader.

-

Quantification: Antibody concentrations are determined by interpolating from a standard curve of known antibody concentrations.

Neutralizing Antibody Assay

This assay measures the ability of antibodies to inhibit viral infection of cells in vitro.

-

Serum Preparation: Serum samples are heat-inactivated and serially diluted.

-

Virus Incubation: The diluted serum is incubated with a known amount of SARS-CoV-2 (wild-type or pseudovirus).

-

Cell Infection: The serum-virus mixture is added to a monolayer of susceptible cells (e.g., Vero E6) and incubated.

-

Readout: Viral infection is quantified by measuring either the cytopathic effect (CPE), plaque formation (for wild-type virus), or reporter gene expression (e.g., luciferase for pseudovirus).

-

Analysis: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% or 80% reduction in viral infection (NT50 or NT80).

Visualizations

The following diagrams illustrate key pathways and workflows related to the AZD1222-induced immune response.

Caption: AZD1222 signaling pathway for T-cell and B-cell activation.

Caption: Experimental workflow for the ELISpot assay.

Caption: Experimental workflow for intracellular cytokine staining.

References

The Unsung Hero: A Technical Deep Dive into the Chimpanzee Adenovirus Vector of AZD1222

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of the ChAdOx1 vector in the Oxford-AstraZeneca COVID-19 vaccine.

The global effort to combat the COVID-19 pandemic witnessed the rapid development and deployment of various vaccine platforms. Among the frontrunners was AZD1222, the vaccine co-invented by the University of Oxford and its spin-out company, Vaccitech, and developed with AstraZeneca. At the heart of this vaccine lies a sophisticated and strategic piece of bioengineering: a replication-deficient chimpanzee adenovirus vector known as ChAdOx1. This technical guide delves into the core of AZD1222, elucidating the critical role of its chimpanzee adenovirus vector in inducing a robust immune response against SARS-CoV-2.

The ChAdOx1 Vector: A Novel Solution to a Common Problem

Adenoviruses are effective vectors for delivering genetic material to induce immune responses. However, a significant portion of the human population has pre-existing immunity to common human adenovirus serotypes, which could neutralize the vector and diminish vaccine efficacy.[1][2] To circumvent this, researchers at the University of Oxford's Jenner Institute turned to a chimpanzee adenovirus, specifically the Y25 serotype, to develop the ChAdOx1 vector.[1][3] This vector is modified to be replication-incompetent, ensuring it cannot cause an ongoing infection in the vaccinated individual.[1] The low seroprevalence of this chimpanzee adenovirus in the human population means that pre-existing immunity is unlikely to interfere with the vaccine's function.

The ChAdOx1 vector serves as a "Trojan horse," delivering the genetic blueprint for the SARS-CoV-2 spike protein to human cells. This genetic material, in the form of double-stranded DNA, is then transcribed and translated by the host cell's machinery to produce the spike protein. The presence of this foreign protein triggers a powerful and multi-faceted immune response, preparing the body to fight off a future SARS-CoV-2 infection.

Mechanism of Action: Eliciting a Dual-Pronged Immune Attack

Upon intramuscular injection, the AZD1222 vaccine, containing the ChAdOx1 vector, transduces host cells, primarily at the injection site and in draining lymph nodes. The vector then facilitates the expression of the full-length SARS-CoV-2 spike protein. This expressed protein is recognized by the immune system as foreign, initiating both humoral and cellular immunity.

Humoral Immunity: The Antibody Response

The presentation of the spike protein stimulates B cells to differentiate into plasma cells, which produce spike-specific antibodies. These antibodies, including neutralizing antibodies, can bind to the spike protein on the surface of the SARS-CoV-2 virus, preventing it from entering human cells.

Cellular Immunity: The T-Cell Response

Simultaneously, fragments of the spike protein are presented on the surface of infected cells via MHC class I and II molecules. This activates T cells, leading to the generation of both CD4+ (helper) and CD8+ (cytotoxic) T cells. CD4+ T cells play a crucial role in orchestrating the overall immune response, including helping B cells produce antibodies. CD8+ T cells can recognize and kill host cells that are infected with the SARS-CoV-2 virus, thereby helping to clear the infection.

Figure 1: Mechanism of action of AZD1222.

Preclinical and Clinical Development: A Rigorous Path to Efficacy and Safety

The development of AZD1222 involved extensive preclinical studies in animal models followed by a multi-phase clinical trial program in humans.

Preclinical Studies

Preclinical evaluation of the ChAdOx1 nCoV-19 vaccine in rhesus macaques demonstrated that a single dose could induce both humoral and cellular immune responses and protect against lower respiratory tract infection. Further preclinical studies in mice also showed robust antibody and cell-mediated immune responses. Intranasal administration was also explored in preclinical models, showing a reduction in viral shedding from the upper respiratory tract.

Clinical Trials

The clinical development of AZD1222 progressed through Phase I, II, and III trials to assess its safety, immunogenicity, and efficacy.

Table 1: Summary of Key AZD1222 Clinical Trial Efficacy Data

| Trial/Analysis | Participant Population | Dosing Regimen | Vaccine Efficacy (Symptomatic COVID-19) | Efficacy (Severe Disease/Hospitalization) | Reference(s) |

| UK & Brazil Interim Analysis | Adults | Two full doses | 62% | 100% | |

| UK & Brazil Interim Analysis | Adults | Half dose, then full dose | 90% | 100% | |

| Combined Interim Analysis | Adults | Both regimens | 70% | 100% | |

| US Phase III Primary Analysis | Adults (including ≥65 years) | Two full doses (4 weeks apart) | 76% | 100% | |

| US Phase III (≥65 years) | Adults ≥65 years | Two full doses (4 weeks apart) | 85% | 100% | |

| Pooled Phase III Analysis | Adults | Two doses | 74.0% | Not specified | |

| South Africa Phase 1b/2 (vs. Beta variant) | Adults | Two doses | 10.4% (mild-to-moderate) | Not specified | |

| South Africa Phase 1b/2 (vs. Delta variant) | Adults | Two doses | 75.7% (mild-to-moderate) | Not specified |

Manufacturing Process: Scaling Up for Global Impact

The manufacturing of a viral vector vaccine like AZD1222 is a complex, multi-step process that can be broadly divided into upstream, downstream, and fill-finish operations.

Upstream Processing

The process begins with the culture of a large number of specialized human embryonic kidney (HEK) 293 cells. These cells are then infected with the ChAdOx1 vector. The vector enters the cells and utilizes the cellular machinery to replicate its components and assemble new viral particles.

Downstream Processing

Once a sufficient number of viral vectors have been produced, the cells are lysed to release them. The resulting mixture is then subjected to a series of purification steps to remove cellular debris and other contaminants, resulting in a highly purified bulk drug substance.

Fill-Finish

The purified bulk drug substance is formulated into the final vaccine product, diluted to the appropriate concentration, and filled into vials under sterile conditions.

Figure 2: Simplified workflow of AZD1222 manufacturing.

Experimental Protocols: A Glimpse into the Research

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While exhaustive protocols are beyond the scope of this guide, here are summaries of key methodologies employed in the evaluation of AZD1222.

Preclinical Immunogenicity Assessment in Mice

-

Animal Model: Inbred BALB/c mice.

-

Vaccination: Intramuscular immunization with 10^8 infectious units (iu) of the ChAdOx1 vector. Booster doses were administered after 4 weeks.

-

Sample Collection: Serum and spleens were collected 3 weeks after the final vaccination.

-

Humoral Response Analysis: Anti-spike IgG levels in the serum were measured by ELISA.

-

Cellular Response Analysis: T-cell responses in splenocytes were analyzed.

Clinical Trial Efficacy Assessment

-

Study Design: Phase III double-blind, randomized, placebo-controlled trials.

-

Participants: Adults from diverse demographic groups, including older adults and those at increased risk for SARS-CoV-2 infection.

-

Intervention: Participants were randomized (typically in a 2:1 ratio) to receive two intramuscular doses of AZD1222 or a saline placebo, usually four weeks apart.

-

Primary Endpoint: Vaccine efficacy at preventing symptomatic COVID-19, typically occurring 14 or 15 days or more after the second dose.

-

Case Ascertainment: Symptomatic participants were tested for SARS-CoV-2 infection using RT-PCR.

Conclusion

The chimpanzee adenovirus vector, ChAdOx1, is the cornerstone of the AZD1222 vaccine. Its ability to evade pre-existing human adenovirus immunity and effectively deliver the genetic code for the SARS-CoV-2 spike protein has proven to be a highly successful strategy for inducing robust and protective humoral and cellular immune responses. The extensive preclinical and clinical data underscore the pivotal role of this vector technology in the global fight against COVID-19. As the landscape of infectious diseases continues to evolve, the principles and innovations behind the ChAdOx1 vector platform will undoubtedly inform the development of future vaccines against a range of pathogens.

References

Methodological & Application

Application Notes and Protocols: AZD1222 (ChAdOx1 nCoV-19) Phase 3 Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 3 clinical trial protocols for the AZD1222 vaccine, co-invented by the University of Oxford and its spin-out company, Vaccitech.[1][2] The vaccine utilizes a replication-deficient chimpanzee viral vector based on a modified adenovirus that contains the genetic material for the SARS-CoV-2 spike protein.[1][2] Upon vaccination, the spike protein is produced, which primes the immune system to recognize and attack the SARS-CoV-2 virus.[1]

Overview of Key Phase 3 and Pivotal Trials

A series of global clinical trials were conducted to assess the safety, efficacy, and immunogenicity of AZD1222. The pivotal data for regulatory submissions were derived from four key studies: COV001 (Phase 1/2 in the UK), COV002 (Phase 2/3 in the UK), COV003 (Phase 3 in Brazil), and a large Phase 3 trial in the US, Peru, and Chile (D8110C00001).